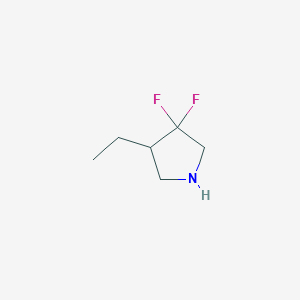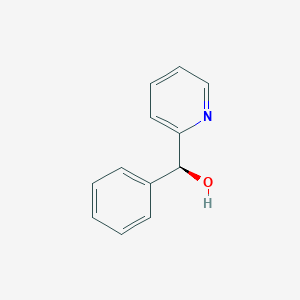
4-Ethyl-3,3-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,3-difluoropyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine. For example, the reaction of 4-ethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium cyanide, or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3,3-difluoropyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: Fluorinated pyrrolidines are often explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals, materials, and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors, leading to increased potency and selectivity. The compound may also modulate the activity of specific signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoropyrrolidine: A closely related compound with similar structural features but without the ethyl group.
4-Methyl-3,3-difluoropyrrolidine: Another analog with a methyl group instead of an ethyl group.
3,3-Difluoro-2-pyrrolidinone: A fluorinated pyrrolidinone derivative with distinct chemical properties.
Uniqueness: 4-Ethyl-3,3-difluoropyrrolidine stands out due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
4-ethyl-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-2-5-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
DBQLMQZOPIULKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)



![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)






